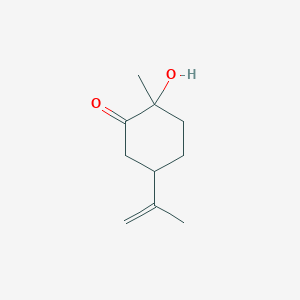

1-Hydroxymenth-8-en-2-one

Vue d'ensemble

Description

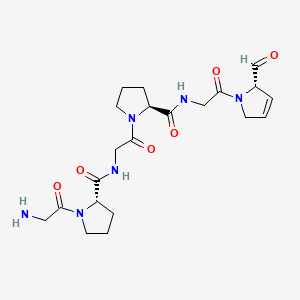

1-hydroxylimonen-2-one is a limonene monoterpenoid that consists of cyclohexanone bearing hydroxy and methyl substituents at position 2 as well as an isopropenyl substituent at position 5. It is a limonene monoterpenoid and a tertiary alpha-hydroxy ketone.

Applications De Recherche Scientifique

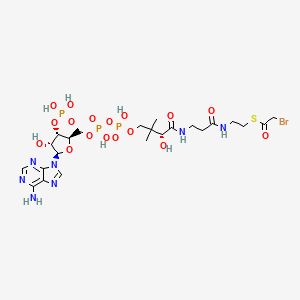

Oxidative Damage and DNA Repair Mechanisms

Research involving similar compounds, like 8-hydroxyadenosine and 8-hydroxyguanine, has shed light on oxidative damage and DNA repair mechanisms. 8-Hydroxyadenosine, for instance, is an oxidized nucleic acid adduct that provides insights into the structure and behavior of oxidatively damaged nucleic acids. It exists as an 8-keto tautomer and is important for understanding hydrogen bonding alterations in oxidized DNA, which can lead to mutations (Cho & Evans, 1991). Similarly, human MMH (OGG1) type 1a protein, a major enzyme for the repair of 8-hydroxyguanine lesions in human cells, is critical for understanding the repair mechanisms of oxidative DNA damage (Monden et al., 1999).

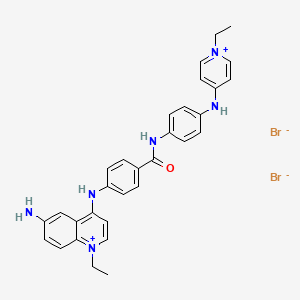

Antibacterial and Antifungal Properties

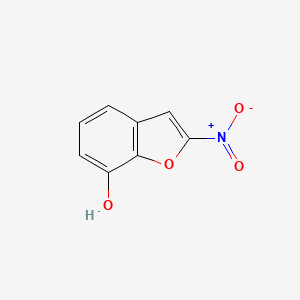

Compounds like 8-hydroxyquinolines, which share structural similarities with 1-Hydroxymenth-8-en-2-one, have shown a range of biological activities, including antimicrobial, anticancer, and antifungal effects. These compounds are valuable for developing potent lead compounds with good efficacy and low toxicity, as they have huge therapeutic value (Saadeh, Sweidan, & Mubarak, 2020).

Environmental and Chemical Reactivity

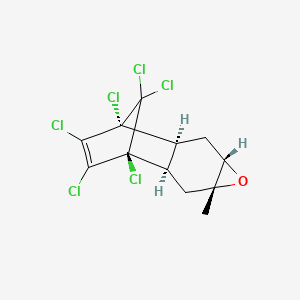

The hydroxyl radical ((•)OH), which is structurally related to hydroxy compounds like 1-Hydroxymenth-8-en-2-one, plays a significant role in the environment and biological systems. It reacts unselectively and instantaneously with surrounding chemicals, including organic pollutants. Understanding the chemistry of hydroxyl radicals is crucial for assessing their impact on natural waters and the atmosphere (Gligorovski et al., 2015).

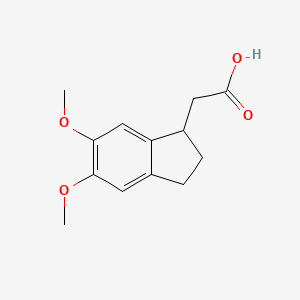

Structural Chemistry and Spectroscopy

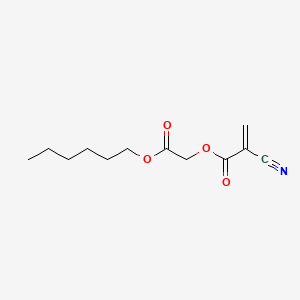

The structure and spectroscopic analysis of similar hydroxy compounds provide insights into their chemical behavior and interactions. For example, studies on compounds like (6Z)-3,5-Bis(4-fluorophenyl)-6-(1-hydroxyethylidene)cyclohex-2-en-1-one help in understanding molecular geometry, bond lengths, and intramolecular hydrogen bonding, which are critical for determining reactivity and stability of such compounds (Jasinski et al., 2012).

Molecular Docking and Drug Design

Density Functional Theory and Molecular Docking studies, such as those conducted on 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one, reveal the reactivity of oxygen atoms and π-system in hydroxy compounds. These studies are crucial for understanding the molecule’s chemical behavior and its potential as a drug candidate, particularly in targeting specific proteins or enzymes in bacterial and other cells (Deghady et al., 2021).

Propriétés

IUPAC Name |

2-hydroxy-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O2/c1-7(2)8-4-5-10(3,12)9(11)6-8/h8,12H,1,4-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQLRDRDFLXSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C1CCC(C(=O)C1)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70294459 | |

| Record name | 1-Hydroxymenth-8-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Hydroxymenth-8-en-2-one | |

CAS RN |

7086-80-8 | |

| Record name | NSC96747 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96747 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hydroxymenth-8-en-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70294459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.